molecular formula C8H10O8 B095401 2,3-Bis(acetyloxy)butanedioicacid CAS No. 18261-99-9

2,3-Bis(acetyloxy)butanedioicacid

Cat. No. B095401
CAS RN: 18261-99-9
M. Wt: 234.16 g/mol
InChI Key: DNISEZBAYYIQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(acetyloxy)butanedioic acid, also known as diacetyltartaric acid (DAT), is a chemical compound that has been extensively used in various scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. DAT is commonly used as a chiral resolving agent for the separation of racemic mixtures of organic compounds.

Mechanism of Action

DAT acts as a chiral resolving agent by forming diastereomeric salts with racemic mixtures of organic compounds. The resulting salts can be separated using standard techniques such as filtration or chromatography. The mechanism of action of DAT in the synthesis of pharmaceuticals involves the formation of chiral intermediates that can be further converted into the desired product.
Biochemical and Physiological Effects:
DAT has no known biochemical or physiological effects in humans. It is not used as a drug or medication and is not intended for human consumption.

Advantages and Limitations for Lab Experiments

The primary advantage of using DAT in lab experiments is its ability to separate racemic mixtures of organic compounds. It is a relatively inexpensive and easy-to-use resolving agent that can be used in a wide range of applications. However, DAT has some limitations, including its limited solubility in some organic solvents and its sensitivity to moisture.

Future Directions

There are several future directions for the use of DAT in scientific research. One potential application is in the synthesis of new pharmaceuticals, particularly those that require the separation of chiral intermediates. Another potential application is in the development of new analytical techniques for the separation and identification of chiral compounds. Additionally, DAT could be used in the synthesis of new materials with unique properties and applications.

Synthesis Methods

The synthesis of DAT involves the reaction of tartaric acid with acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid. The resulting product is purified using recrystallization techniques.

Scientific Research Applications

DAT has been widely used in various scientific research applications, including organic synthesis, pharmaceuticals, and analytical chemistry. It is commonly used as a resolving agent for the separation of chiral compounds. DAT has also been used in the synthesis of various pharmaceuticals, including antiviral and anticancer drugs.

properties

IUPAC Name

2,3-diacetyloxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNISEZBAYYIQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276001, DTXSID90965912
Record name 2,3-bis(acetyloxy)butanedioicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis(acetyloxy)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diacetyloxybutanedioic acid

CAS RN

18261-99-9, 51591-38-9
Record name 2,3-Bis(acetyloxy)butanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18261-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-bis(acetyloxy)butanedioicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis(acetyloxy)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.